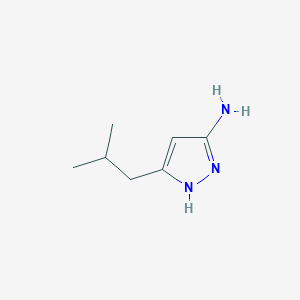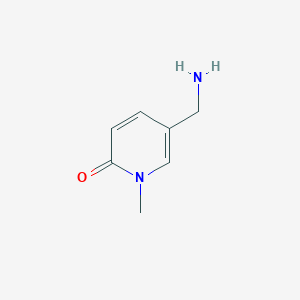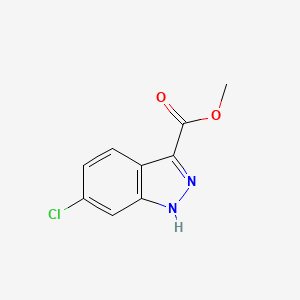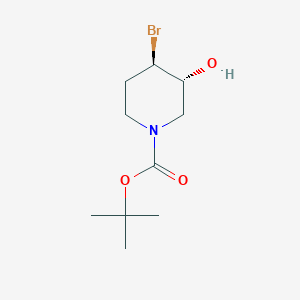
4-(溴甲基)吡啶-2-胺氢溴酸盐
描述
4-(Bromomethyl)pyridin-2-amine hydrobromide is a chemical compound with the molecular formula C6H8Br2N2. It is a substituted pyridine derivative, often used in various chemical reactions and research applications. This compound is typically found as a white to yellow solid and is known for its reactivity due to the presence of both bromomethyl and amine groups .
科学研究应用
4-(Bromomethyl)pyridin-2-amine hydrobromide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Bromomethyl)pyridin-2-amine hydrobromide . For instance, the compound is hygroscopic and should be stored under inert gas . These factors should be considered when handling and using the compound.
生化分析
Biochemical Properties
4-(Bromomethyl)pyridin-2-amine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to react with 1,2-ethanediamine and 1,3-propanediamine to form corresponding diamines . These interactions are crucial for the synthesis of complex molecules and can be utilized in the development of new pharmaceuticals. The compound’s reactivity is attributed to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Cellular Effects
The effects of 4-(Bromomethyl)pyridin-2-amine hydrobromide on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular function . Additionally, 4-(Bromomethyl)pyridin-2-amine hydrobromide has been found to interact with specific proteins, altering their activity and impacting cellular processes such as proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 4-(Bromomethyl)pyridin-2-amine hydrobromide exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target enzyme. The bromomethyl group in the compound allows it to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity . Additionally, 4-(Bromomethyl)pyridin-2-amine hydrobromide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Bromomethyl)pyridin-2-amine hydrobromide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Bromomethyl)pyridin-2-amine hydrobromide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 4-(Bromomethyl)pyridin-2-amine hydrobromide vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, 4-(Bromomethyl)pyridin-2-amine hydrobromide can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects are important considerations for determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
4-(Bromomethyl)pyridin-2-amine hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo nucleophilic substitution reactions, leading to the formation of new metabolites . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites in cells. Understanding the metabolic pathways of 4-(Bromomethyl)pyridin-2-amine hydrobromide is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(Bromomethyl)pyridin-2-amine hydrobromide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of 4-(Bromomethyl)pyridin-2-amine hydrobromide in specific cellular compartments, affecting its activity and function.
Subcellular Localization
4-(Bromomethyl)pyridin-2-amine hydrobromide exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for understanding the precise mechanisms of action of 4-(Bromomethyl)pyridin-2-amine hydrobromide and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)pyridin-2-amine hydrobromide typically involves the bromination of 4-methylpyridin-2-amine. One common method includes the reaction of 4-methylpyridin-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the methyl group, forming 4-(Bromomethyl)pyridin-2-amine. This intermediate is then treated with hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods
In industrial settings, the production of 4-(Bromomethyl)pyridin-2-amine hydrobromide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-(Bromomethyl)pyridin-2-amine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines
相似化合物的比较
Similar Compounds
2-(Bromomethyl)pyridine hydrobromide: Similar in structure but with the bromomethyl group at the 2-position instead of the 4-position.
4-(Chloromethyl)pyridine hydrochloride: Contains a chloromethyl group instead of a bromomethyl group.
4-(Methyl)pyridine: Lacks the bromine atom, making it less reactive
Uniqueness
4-(Bromomethyl)pyridin-2-amine hydrobromide is unique due to the presence of both bromomethyl and amine groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the preparation of various biologically active compounds and materials .
属性
IUPAC Name |
4-(bromomethyl)pyridin-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJUKFKTTJFHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864461-13-2 | |
| Record name | 4-(BROMOMETHYL)PYRIDIN-2-AMINE HBR | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)



![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)
![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)





